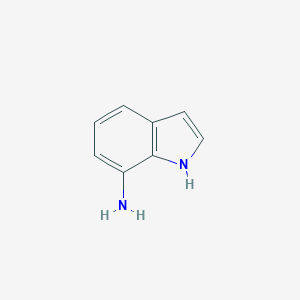

1H-indol-7-amina

Descripción general

Descripción

1H-Indol-7-amine is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals Indole derivatives are known for their wide range of biological activities, making them crucial in medicinal chemistry

Aplicaciones Científicas De Investigación

Scientific Research Applications

1H-Indol-7-amine has been extensively studied for its potential applications in several areas:

Medicinal Chemistry

The compound has garnered attention for its antimicrobial and anticancer properties:

-

Antimicrobial Activity : Research has shown that 1H-Indol-7-amine exhibits significant activity against various pathogens, including:

- Staphylococcus aureus : Effective against both methicillin-sensitive and resistant strains (MRSA) with a minimum inhibitory concentration (MIC) as low as 0.98 µg/mL.

- Mycobacterium tuberculosis : Demonstrated promising results in inhibiting this pathogen, critical for addressing global health challenges posed by tuberculosis.

-

Anticancer Activity : The compound has shown selective cytotoxicity towards cancer cell lines:

- A549 Cells : Indole derivatives have been reported to suppress A549 lung cancer cells with an IC50 value of 0.55 µM, indicating potential for targeted cancer therapies.

Table 1: Antimicrobial Activity of 1H-Indol-7-amine Derivatives

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| 1H-Indol-7-amine | Staphylococcus aureus (MRSA) | 0.98 |

| 1H-Indol-7-amine | Mycobacterium tuberculosis | Variable |

Table 2: Anticancer Activity Against Different Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1H-Indol-7-amine | A549 (lung cancer) | 0.55 |

| 1H-Indol-7-amine | MLL leukemia cells | 0.78 |

Biological Research

The biological activities of 1H-Indol-7-amine are mediated through its interaction with various molecular targets:

- Mechanism of Action : The compound can act as an agonist or antagonist at different receptor sites, influencing cellular signaling pathways. Its effects are mediated through binding to specific proteins and enzymes, leading to alterations in cellular functions such as proliferation and apoptosis.

Case Studies

Several studies have highlighted the efficacy of 1H-Indol-7-amine in different contexts:

- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial properties of various indole derivatives, including 1H-Indol-7-amine. Results indicated notable antibacterial activity against both Gram-positive and Gram-negative bacteria, particularly effective against Pseudomonas aeruginosa with an MIC around 40 µg/mL.

- Anticancer Efficacy Study : In another investigation focusing on anticancer properties, researchers treated MCF-7 cells with varying concentrations of this compound. Findings revealed a dose-dependent decrease in cell viability and an increase in apoptotic markers such as caspase activation, suggesting that this compound could serve as a promising candidate for further development in cancer therapeutics.

Industrial Applications

In addition to its biological applications, 1H-Indol-7-amine is utilized in industrial settings:

- Dyes and Pigments Production : The compound serves as a building block for synthesizing dyes and pigments due to its stable indole structure.

Mecanismo De Acción

Target of Action

1H-indol-7-amine, also known as 7-Aminoindole, is a compound that has been used in the construction of new anion receptors . These receptors have a strong affinity towards anions, especially dihydrogen phosphate , which play crucial roles in various biological processes such as energy metabolism and signal transduction.

Mode of Action

It is known that indole derivatives can bind with high affinity to multiple receptors , suggesting that 7-Aminoindole may interact with its targets in a similar manner. This interaction could lead to changes in the activity of the target proteins, thereby affecting cellular functions.

Biochemical Pathways

Indole derivatives, including 7-Aminoindole, are known to be involved in a variety of biological activities . They are part of the synthesis of many bioactive compounds and drugs, playing a main role in cell biology . Indole is an important heterocyclic system that provides the skeleton to many natural products and drugs . It is produced from tryptophan by tryptophanase in many bacterial species .

Pharmacokinetics

It is known that the properties of indole derivatives can vary widely depending on their specific chemical structures .

Result of Action

The molecular and cellular effects of 7-Aminoindole’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Análisis Bioquímico

Biochemical Properties

1H-indol-7-amine interacts with various enzymes, proteins, and other biomolecules. It is a key component in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids . These indole derivatives have shown various biologically vital properties, including the treatment of cancer cells, microbes, and different types of disorders in the human body .

Cellular Effects

1H-indol-7-amine influences cell function in several ways. It has been found to have a significant role in cell biology, particularly in the treatment of cancer cells and microbes . It also impacts various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 1H-indol-7-amine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in the construction of indoles as a moiety in selected alkaloids .

Temporal Effects in Laboratory Settings

The effects of 1H-indol-7-amine change over time in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of 1H-indol-7-amine vary with different dosages in animal models. Some studies have reported significant protection at certain doses compared to standard drugs

Metabolic Pathways

1H-indol-7-amine is involved in several metabolic pathways. It is a metabolite produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . It interacts with various enzymes and cofactors and can affect metabolic flux or metabolite levels .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1H-Indol-7-amine can be synthesized through several methods. One common approach involves the reduction of 7-nitroindole using a suitable reducing agent such as iron powder in acetic acid. Another method includes the cyclization of ortho-nitroanilines with ethyl glyoxalate under acidic conditions, followed by reduction.

Industrial Production Methods: Industrial production of 1H-Indol-7-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nitration, reduction, and purification through crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: 1H-Indol-7-amine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding indole-7-quinones.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the indole ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Iron powder in acetic acid or catalytic hydrogenation.

Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.

Major Products:

Oxidation: Indole-7-quinones.

Reduction: Various amine derivatives.

Substitution: Halogenated or nitrated indole derivatives.

Comparación Con Compuestos Similares

1H-Indole-3-amine: Another indole derivative with similar biological activities.

1H-Indole-5-amine: Known for its role in medicinal chemistry.

1H-Indole-2-carboxylic acid: Used in the synthesis of pharmaceuticals.

Uniqueness: 1H-Indol-7-amine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its position-specific reactivity and potential therapeutic applications make it a valuable compound in research and industry.

Actividad Biológica

1H-indol-7-amine is a significant compound in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

1H-indol-7-amine is characterized by its indole structure, which consists of a fused benzene and pyrrole ring. The molecular formula is , with a molecular weight of approximately 144.16 g/mol. The specific positioning of the amine group at the 7-position of the indole ring is crucial for its biological activity.

The biological activity of 1H-indol-7-amine is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The compound has been shown to modulate signaling pathways that are critical for cellular processes.

Key Mechanisms Include:

- Receptor Binding : 1H-indol-7-amine can bind to neurotransmitter receptors, influencing neurochemical signaling.

- Enzyme Inhibition : It has been studied for its inhibitory effects on certain enzymes, which may be relevant for conditions like cancer and neurodegenerative diseases.

Biological Activities

Research has demonstrated several biological activities associated with 1H-indol-7-amine:

- Anticancer Activity : Studies indicate that derivatives of indole compounds exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy.

- Antimicrobial Properties : Some studies have reported that indole derivatives possess antimicrobial activity, making them candidates for developing new antibiotics.

- Neuroprotective Effects : There is emerging evidence that suggests indole derivatives may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

Data Table: Biological Activities of 1H-Indol-7-amine

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against cancer cells | |

| Antimicrobial | Inhibition of bacterial growth | |

| Neuroprotective | Protection against oxidative stress |

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that 1H-indol-7-amine derivatives exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Neuroprotective Effects

Research conducted on animal models indicated that treatment with 1H-indol-7-amine led to reduced markers of oxidative stress in brain tissues. This suggests a protective role against neurodegeneration, potentially through antioxidant mechanisms.

Synthesis and Structural Modifications

The synthesis of 1H-indol-7-amine can be achieved through various methods, including:

- Cyclization Reactions : Utilizing starting materials such as anilines and aldehydes.

- Functionalization Techniques : Modifying the indole structure to enhance biological activity.

Structural Variants

Modifications at different positions on the indole ring can lead to compounds with improved efficacy or selectivity for specific biological targets. For example:

| Compound Name | Structural Modification | Unique Feature |

|---|---|---|

| 5-Methyl-1H-indole | Methyl group at position 5 | Altered pharmacokinetics |

| 3-(Trifluoromethyl)-1H-indole | Trifluoromethyl group at position 3 | Enhanced receptor binding affinity |

Propiedades

IUPAC Name |

1H-indol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTFWZOSMUGZKNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30276110 | |

| Record name | 7-Aminoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5192-04-1 | |

| Record name | 7-Aminoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Aminoindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.